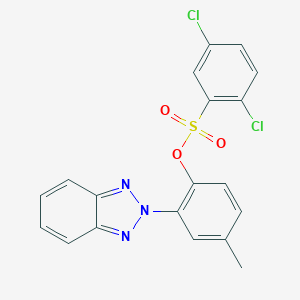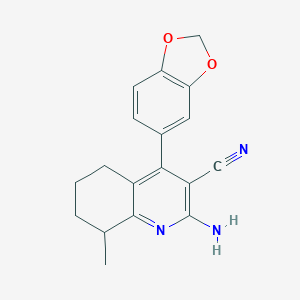
4-fluoro-N-(1-methylhexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(1-methylhexyl)benzamide: is an organic compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. This compound is a derivative of benzamide, where a fluorine atom is substituted at the 4th position of the benzene ring, and an N-(hept-2-yl) group is attached to the amide nitrogen. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide derivatives, including 4-fluoro-N-(1-methylhexyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N-(1-methylhexyl)benzamide, like other benzamides, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: 4-fluoro-N-(1-methylhexyl)benzamide is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological and medical research, benzamide derivatives are investigated for their potential therapeutic properties. They are studied for their roles as enzyme inhibitors, receptor antagonists, and anticancer agents .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, agrochemicals, and dyes. Their stability and reactivity make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methylhexyl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- Benzamide, 4-methyl-N-butyl-N-hept-2-yl-
- N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluoro-benzamide
Comparison: Compared to other benzamide derivatives, 4-fluoro-N-(1-methylhexyl)benzamide is unique due to the presence of the fluorine atom at the 4th position of the benzene ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, making it more stable and potentially more active in various applications .
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31g/mol |
IUPAC Name |
4-fluoro-N-heptan-2-ylbenzamide |
InChI |
InChI=1S/C14H20FNO/c1-3-4-5-6-11(2)16-14(17)12-7-9-13(15)10-8-12/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
BRYSYOZMCZYCGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B406008.png)

![2-(2-aminophenyl)-1-(4-ethylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B406010.png)
![2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenyl benzoate](/img/structure/B406011.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B406012.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazole-3(2H)-thione](/img/structure/B406014.png)

![2,5-Bis{[(2-methyl-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B406016.png)

![10-(2,3-dichlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B406018.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B406026.png)
